Cas no 1980049-92-0 (3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine)

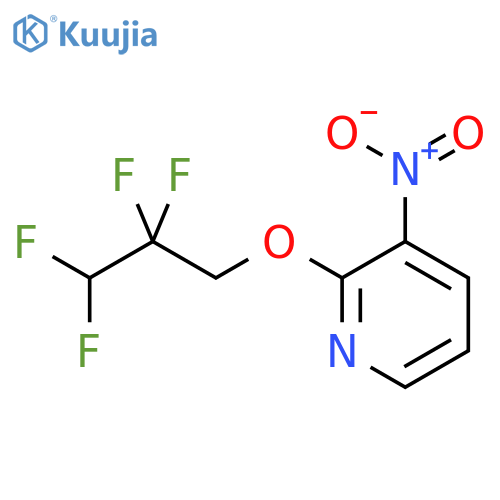

1980049-92-0 structure

商品名:3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine

CAS番号:1980049-92-0

MF:C8H6F4N2O3

メガワット:254.138455867767

MDL:MFCD28967936

CID:4632540

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine

- Pyridine, 3-nitro-2-(2,2,3,3-tetrafluoropropoxy)-

-

- MDL: MFCD28967936

- インチ: 1S/C8H6F4N2O3/c9-7(10)8(11,12)4-17-6-5(14(15)16)2-1-3-13-6/h1-3,7H,4H2

- InChIKey: YTMXEIVDBOHIOP-UHFFFAOYSA-N

- ほほえんだ: C1(OCC(F)(F)C(F)F)=NC=CC=C1[N+]([O-])=O

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC300011-1g |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine |

1980049-92-0 | 95 | 1g |

£357.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593451-1g |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine |

1980049-92-0 | 98% | 1g |

¥2970 | 2023-04-09 | |

| Apollo Scientific | PC300011-250mg |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine |

1980049-92-0 | 95 | 250mg |

£177.00 | 2025-02-21 | |

| Apollo Scientific | PC300011-500mg |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine |

1980049-92-0 | 95 | 500mg |

£261.00 | 2025-02-21 | |

| Matrix Scientific | 128659-1g |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine, 97% |

1980049-92-0 | 97% | 1g |

$672.00 | 2023-09-07 | |

| Apollo Scientific | PC300011-100mg |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine |

1980049-92-0 | 95 | 100mg |

£117.00 | 2025-02-21 | |

| Apollo Scientific | PC300011-2.5g |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine |

1980049-92-0 | 95 | 2.5g |

£659.00 | 2024-05-26 |

3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1980049-92-0 (3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量